molecular formula C6H14OS B033394 3-Mercapto-1-hexanol CAS No. 51755-83-0

3-Mercapto-1-hexanol

Cat. No. B033394
CAS RN: 51755-83-0
M. Wt: 134.24 g/mol
InChI Key: TYZFMFVWHZKYSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Mercapto-1-hexanol and its precursors involves various chemical strategies. For instance, a study identified and quantified a new precursor of 3-Mercapto-1-hexanol using stable isotope dilution assay, highlighting the compound's role in wine aroma and its formation during alcoholic fermentation from odorless precursors present in grapes (Roland et al., 2010). Another research synthesized the individual diastereomers of the cysteine conjugate of 3-Mercapto-1-hexanol, further elucidating the compound's synthesis pathway (Pardon et al., 2008).

Molecular Structure Analysis

The molecular structure of 3-Mercapto-1-hexanol is crucial for understanding its reactivity and properties. Investigations into its structure involve techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), providing insights into its molecular configuration and stereochemistry.

Chemical Reactions and Properties

3-Mercapto-1-hexanol participates in various chemical reactions, influenced by its functional groups. Studies have explored its reactivity, particularly in the context of wine chemistry, where it contributes to fruity aromas. The compound's behavior in the presence of oxygen, phenolic fractions, and sulfur dioxide has been examined to understand its stability and reactivity in different environments (Blanchard et al., 2004).

Scientific Research Applications

  • Biochemical Research : MCH is used as a diluent in label-free electrochemical DNA hybridization experiments (Dharuman & Hahn, 2007). Moreover, it reacts with hexachlorobutadiene to produce new perchlorobutadienyl sulfanes and their derivatives, showcasing its reactivity in chemical synthesis (Gökmen & Ibiş, 2008).

  • Food and Beverage Industry : It contributes significantly to the fruity aromas of red wines like Cabernet Sauvignon and decreases during aging due to oxygen addition and handling (Blanchard, Darriet, & Dubourdieu, 2004).

  • Sensor Technology : MCH is involved in the development of sensors. For instance, it's used in a system for accurately measuring the pH and electrical conductivity of causative agents of underarm odor (Hirano, Isomura, & Futagawa, 2018).

  • Materials Science : MCH can form self-assembled monolayers on surfaces like Au(111), influencing adhesion and charge transfer resistance, important in materials science and engineering (Liu & Lee, 2012).

  • Nanotechnology : In nanotechnology, gold nanoparticles modified with MCH have been used in the construction of biosensors, demonstrating high sensitivity and stability (Boujakhrout et al., 2016).

Safety And Hazards

3-Mercapto-1-hexanol can cause skin irritation, respiratory irritation, and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves, clothing, eye protection, and face protection when handling it .

Future Directions

While the future directions of 3-Mercapto-1-hexanol are not explicitly mentioned in the search results, it has been shown to have potential applications in the development of blackcurrant aroma in red wine . It is also used to produce hydrophilic self-assembled monolayers (SAMs), which can be further functionalized with various groups even when attached to gold nanoclusters .

properties

IUPAC Name

3-sulfanylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZFMFVWHZKYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866216
Record name 1-Hexanol, 3-mercapto-
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Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear liquid
Record name 3-Mercaptohexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

198.00 °C. @ 760.00 mm Hg
Record name 3-Mercapto-1-hexanol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in ethanol and heptane
Record name 3-Mercaptohexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.980
Record name 3-Mercaptohexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Mercapto-1-hexanol

CAS RN

51755-83-0
Record name 3-Mercaptohexanol
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Record name 3-Mercaptohexanol
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Record name 1-Hexanol, 3-mercapto-
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Record name 1-Hexanol, 3-mercapto-
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Record name 3-MERCAPTOHEXANOL
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Record name 1-Hexanol, 3-mercapto
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Record name 3-MERCAPTOHEXANOL
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Record name 3-Mercapto-1-hexanol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
317
Citations
Y Yang, P Jin, X Zhang, N Ravichandran… - Journal of …, 2017 - ingentaconnect.com
… We used thermally modified -lactoglobulin (-Lg), 3-mercapto-1-hexanol (3MH) and EGCG to form stable co-assembled nanocomplexes (ME-NPs) with greater stability, sustained …
Number of citations: 71 www.ingentaconnect.com
S Liang, B Sun, S Yang, Y Liu, H Tian… - Journal of Chemical …, 2014 - journals.sagepub.com
… A lot of compounds containing 1,3-oxygen– sulfur functionality, such as 3-mercapto-1-hexanol and its derivatives,12 and 4-mercapto-2-heptanol and its derivatives,13 have been found …
Number of citations: 2 journals.sagepub.com
V Ferreira, N Ortín, A Escudero, R López… - Journal of Agricultural …, 2002 - ACS Publications
… Omission tests revealed that the most important odorant of this Grenache rosé wine was 3-mercapto-1-hexanol, with a deep impact on the wine fruity and citric notes. The synergic …
Number of citations: 472 pubs.acs.org
S Noba, N Yako, H Sakai, M Kobayashi, T Watanabe - Food chemistry, 2018 - Elsevier
… For example, 3-mercapto-1-hexanol (3MH) and 4-mercapto-4-methyl-2-pentanone (4MMP) in wine are present as cysteine conjugates (3MH-cys, 4MMP-cys) in fruit juice. 3MH and …
Number of citations: 13 www.sciencedirect.com
A Roland, R Schneider, F Charrier, F Cavelier… - Food Chemistry, 2011 - Elsevier
… We found that cysteinylated and glutathionylated precursors of 3-mercapto-1-hexanol and 4-methyl-4-mercapto-2-pentanone were preferentially in skin. In the Sauvignon Blanc variety, …
Number of citations: 76 www.sciencedirect.com
V Ferreira, N Ortín, JF Cacho - Journal of Chromatography A, 2007 - Elsevier
This paper deals with the isolation properties of four relevant wine mercaptans in two different separation systems and with the subsequent development, optimization and validation of …
Number of citations: 50 www.sciencedirect.com
MJ Gómez-Míguez, JF Cacho, V Ferreira, IM Vicario… - Food Chemistry, 2007 - Elsevier
… With regard to volatile thiols, 3-mercapto-1-hexanol and 3-mercaptohexyl acetate were the most abundant thiols found in Zalema wines, in agreement with data reported for other red …
Number of citations: 339 www.sciencedirect.com
S Nörenberg, B Reichardt, V Andelfinger… - Journal of agricultural …, 2013 - ACS Publications
… (10, 11) 3-Mercapto-1-hexanol, first reported in yellow passion fruit and later in wines, is a … odor thresholds have been reported for the enantiomers of 3-mercapto-1-hexanol. (15-17) In …
Number of citations: 19 pubs.acs.org
VF Laurie, MC Zúñiga, V Carrasco-Sánchez, LS Santos… - Food Chemistry, 2012 - Elsevier
Volatile species with thiol functions are important contributors to the flavour of a wide variety of wine types. However, in spite of their importance, their fate during winemaking has not …
Number of citations: 41 www.sciencedirect.com
A Chaintreau, F Begnaud, C Starkenmann - Developments in food science, 2006 - Elsevier
… olfactometric characterisation of 3methyl-3-mercapto-1-hexanol in sweat auxiliary malodour. … major contributor for the auxiliary sweat malodour was (S)-3-methyl-3-mercapto-1-hexanol. …
Number of citations: 4 www.sciencedirect.com

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